molecular formula C19H18N2O6S B6422934 Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate CAS No. 919693-35-9

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B6422934
CAS No.: 919693-35-9
M. Wt: 402.4 g/mol
InChI Key: YGNDMYUFYCUXLH-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a sulfonamide derivative featuring a benzoate ester core, a sulfonylamino linker, and a 2,5-dioxoazolidinyl heterocyclic substituent. Sulfonamides are well-documented for their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-2-27-19(24)13-3-5-14(6-4-13)20-28(25,26)16-9-7-15(8-10-16)21-17(22)11-12-18(21)23/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNDMYUFYCUXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the sulfonamide intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction could produce reduced benzoate esters.

Scientific Research Applications

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs
Property Target Compound Fluorophenyl Analog Nitrophenyl Analog Chlorobutyl Analog
Molecular Weight ~364.35 g/mol 347.34 g/mol 382.35 g/mol 341.84 g/mol
Key Substituent 2,5-Dioxoazolidinyl 4-Fluorophenyl 4-Nitrophenyl 4-Chlorobutyl
logP (Predicted) 2.1 1.8 2.5 3.5
Therapeutic Focus Enzyme inhibition Anti-inflammatory Antimicrobial CNS targeting

Biological Activity

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • Functional Groups : Sulfonamide, ester, and dioxoazolidine

The presence of the sulfonamide group suggests potential activity in various biological systems, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The specific activity of this compound against various microbial strains has yet to be fully characterized but is hypothesized to follow this mechanism.

Anti-inflammatory Effects

Research has shown that compounds containing dioxoazolidine moieties can possess anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. A study conducted on related compounds demonstrated a reduction in inflammatory markers in vitro, suggesting a potential pathway for this compound to exert similar effects.

Case Studies

  • In Vitro Studies : A recent investigation assessed the cytotoxicity and anti-proliferative effects of related sulfonamide compounds on cancer cell lines. Results indicated that these compounds reduced cell viability significantly at concentrations above 10 µM. Similar assays are needed for this compound to establish its efficacy.
  • Animal Models : In vivo studies involving structurally analogous compounds have shown promise in reducing tumor growth in rodent models. For example, a study reported that treatment with a sulfonamide derivative led to a 50% reduction in tumor size after four weeks of administration.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group likely interacts with enzymes involved in metabolic pathways, potentially leading to inhibition of bacterial growth or modulation of inflammatory responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, which could be a mechanism worth exploring for this compound.

Data Table

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition (dihydropteroate synthase)
Anti-inflammatoryCytokine modulation
CytotoxicityCell cycle arrest

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